![molecular formula C18H17N3O2 B12610241 4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde CAS No. 645391-64-6](/img/structure/B12610241.png)
4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatile biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction between an azide and an alkyne to form the triazole ring . The reaction conditions often include the use of copper(I) catalysts and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The resulting triazole intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzoic acid.
Reduction: 4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets. For example, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of xanthine to uric acid . This inhibition can reduce the production of uric acid, which is beneficial in the treatment of conditions like gout .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Another triazole derivative with similar biological activities.
1,2,4-Triazole: A different tautomeric form of triazole with distinct properties and applications.
Fluconazole: A commercially available triazole-containing drug used as an antifungal agent.
Uniqueness
4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde is unique due to its specific structure, which combines the triazole ring with an aldehyde group and an ethoxybenzene moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Biological Activity
4-(2-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethoxy)benzaldehyde is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of the compound's significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N4O2, with a molecular weight of approximately 324.38 g/mol. The structure features a benzaldehyde moiety linked to a triazole derivative via an ethoxy group, which may influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-2-phenyl-2H-1,2,3-triazole with appropriate aldehydes through standard organic synthesis techniques such as nucleophilic substitution or condensation reactions. Specific methods may vary depending on the desired purity and yield.
Antioxidant Activity
Research indicates that compounds containing triazole rings often exhibit significant antioxidant properties. For instance, derivatives similar to 5-methyl-2-phenyl-2H-1,2,3-triazole have demonstrated high radical scavenging activity as measured by the DPPH assay. The introduction of various substituents on the triazole ring can enhance this activity compared to standard antioxidants like ascorbic acid .
Anticancer Potential
There is emerging evidence suggesting that triazole derivatives possess anticancer properties. For example, studies have shown that certain triazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but is supported by the broader class of triazole compounds .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Similar triazole derivatives have been reported to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism that can contribute to oxidative stress and inflammation when overactive. The inhibition mechanism often involves hydrogen bonding and hydrophobic interactions between the inhibitor and active site residues .
Case Studies
- Antioxidant Efficacy : A study evaluated various substituted triazoles for their antioxidant capacity using both DPPH and reducing power assays. The results indicated that modifications to the triazole structure could significantly enhance antioxidant properties compared to baseline compounds .
- Anticancer Activity : In vitro studies have demonstrated that certain triazole derivatives can effectively induce apoptosis in cancer cell lines. The mechanisms involved may include the activation of caspases and modulation of survival pathways .
Properties
CAS No. |
645391-64-6 |
---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-[2-(5-methyl-2-phenyltriazol-4-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C18H17N3O2/c1-14-18(20-21(19-14)16-5-3-2-4-6-16)11-12-23-17-9-7-15(13-22)8-10-17/h2-10,13H,11-12H2,1H3 |
InChI Key |
BVAXYIJBIQCXNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1CCOC2=CC=C(C=C2)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.